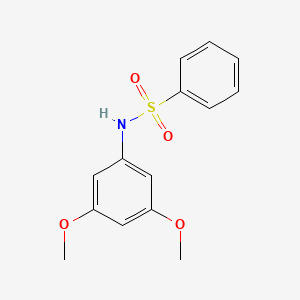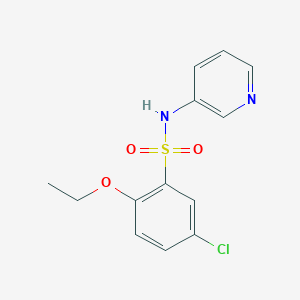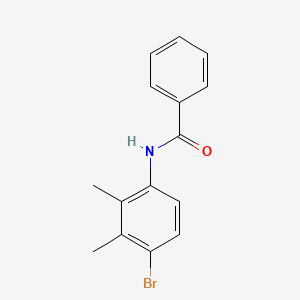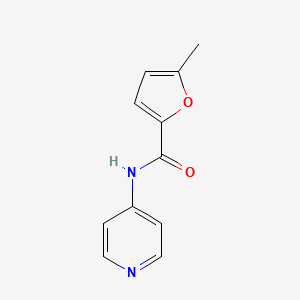
N-(3,5-dimethoxyphenyl)benzenesulfonamide
Übersicht
Beschreibung
“N-(3,5-Dimethoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO4S . It has an average mass of 293.338 Da and a mono-isotopic mass of 293.072174 Da .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “N-(3,5-dimethoxyphenyl)benzenesulfonamide”, has been described in several studies . These compounds are typically synthesized as potential anticancer and antimicrobial agents . The synthesis process often involves the creation of new aryl thiazolone–benzenesulfonamides .Molecular Structure Analysis
The molecular structure of “N-(3,5-dimethoxyphenyl)benzenesulfonamide” consists of a benzenesulfonamide core with a 3,5-dimethoxyphenyl substituent . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3,5-dimethoxyphenyl)benzenesulfonamide” include a density of 1.5±0.1 g/cm3, a boiling point of 493.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 84.4±0.4 cm3 and a polar surface area of 73 Å2 .Wissenschaftliche Forschungsanwendungen
Antibacterial and Enzymatic Inhibition
N-(3,5-dimethoxyphenyl)benzenesulfonamide derivatives exhibit significant antibacterial properties. A study by Abbasi et al. (2016) synthesized derivatives of this compound and found them effective against both Gram-positive and Gram-negative bacteria. Additionally, some of these compounds demonstrated strong inhibition of the α-glucosidase enzyme, which is important for diabetes management, and exhibited varying levels of cytotoxicity (Abbasi et al., 2016).
Anticancer Activity
Novel sulfonamide derivatives containing a biologically active 3,4-dimethoxyphenyl moiety have been developed as anticancer agents. Ghorab et al. (2016) synthesized these compounds and evaluated their effectiveness against various cancer cell lines, including hepatocellular carcinoma and cervical cancer. Some compounds showed promising cytotoxic activity, and certain derivatives were identified as potent inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy (Ghorab et al., 2016).
Molecular Structure and Drug Design
Understanding the molecular structure of N-(3,5-dimethoxyphenyl)benzenesulfonamide derivatives is crucial for drug design. Research by Yamali et al. (2020) on a series of benzenesulfonamide derivatives revealed significant inhibitory activity against enzymes like acetylcholinesterase, which is relevant in treating conditions like Alzheimer's disease. Detailed molecular structure analysis provides insights for developing new therapeutic agents (Yamali et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Benzenesulfonamide derivatives also show potential as enzyme inhibitors for various therapeutic applications. A study by Alyar et al. (2019) synthesized new Schiff bases from sulfamethoxazole and evaluated their impact on several enzyme activities. These compounds showed inhibitory effects on enzymes like cholesterol esterase and tyrosinase, suggesting potential use in treating diseases like hypercholesterolemia and skin pigmentation disorders (Alyar et al., 2019).
Wirkmechanismus
Target of Action
The primary target of N-(3,5-dimethoxyphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX is linked to uncontrolled cell proliferation and tumor hypoxia .
Mode of Action
N-(3,5-dimethoxyphenyl)benzenesulfonamide acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to changes in gene expression .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption can lead to a significant modification in pH within the tumor environment .
Pharmacokinetics
The compound’s cellular uptake was studied using an hplc method on mda-mb-231 cell lines .
Result of Action
The inhibition of CA IX by N-(3,5-dimethoxyphenyl)benzenesulfonamide leads to significant anti-proliferative activity against certain cancer cell lines . For instance, it showed a significant inhibitory effect against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . One derivative was even able to induce apoptosis in MDA-MB-231 cells .
Action Environment
It’s worth noting that the tumor microenvironment, characterized by hypoxia and a shift to anaerobic glycolysis, plays a significant role in the overexpression of ca ix , which is the primary target of this compound.
Zukünftige Richtungen
Future research on “N-(3,5-dimethoxyphenyl)benzenesulfonamide” and similar compounds could focus on further elucidating their mechanisms of action, optimizing their synthesis processes, and evaluating their potential as therapeutic agents . For instance, one study suggested that certain benzenesulfonamide derivatives could be promising lead compounds for targeting FGFR1 .
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-12-8-11(9-13(10-12)19-2)15-20(16,17)14-6-4-3-5-7-14/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTYBNNZHOKRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)


![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)


